molecular formula C28H25FN6 B2853825 4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890881-89-7

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

カタログ番号: B2853825
CAS番号: 890881-89-7
分子量: 464.548
InChIキー: SMQWCKKYJDJIKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C28H25FN6 and its molecular weight is 464.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H25FN6
  • Molecular Weight : 464.548 g/mol
  • CAS Number : 890881-89-7

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a fluorophenyl group, which contribute to its biological properties.

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and FLT3. The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on these kinases.

EGFR Inhibition

A study demonstrated that derivatives with similar structures exhibited potent inhibitory activity against wild-type EGFR and its mutant forms. For instance, a closely related compound showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, which is known for conferring resistance to first-line EGFR inhibitors .

FLT3 Inhibition

In another investigation, compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their cytotoxicity against various cancer cell lines. The lead compound exhibited significant activity against non-small cell lung cancer and leukemia models, with GI50 values ranging from 1.17 to 18.40 µM across different assays .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various in vitro assays:

Assay Type Cell Line IC50 (µM) Comments
Anti-proliferative ActivityA549 (Lung Cancer)8.21Significant inhibition observed
HCT-116 (Colon Cancer)19.56Moderate inhibition
Kinase InhibitionEGFR (Wild Type)0.016High potency as an inhibitor
EGFR (T790M Mutant)0.236Notable resistance profile
CytotoxicityNCI 60 Cell LinesGI50: 1.17 - 18.40Effective across multiple cancer types

Case Studies

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • Study on Anticancer Activity : A series of new derivatives were synthesized and evaluated for their anti-proliferative effects against A549 and HCT-116 cell lines. The results indicated that these compounds could induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), suggesting their utility as chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between these compounds and their target kinases, providing insights into their mechanism of action at the molecular level .

特性

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6/c29-23-11-13-24(14-12-23)35-28-25(19-32-35)27(30-20-31-28)34-17-15-33(16-18-34)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19-20,26H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWCKKYJDJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。